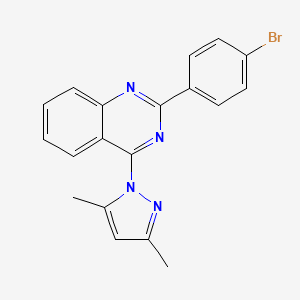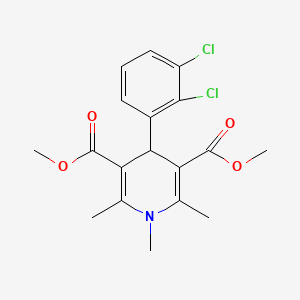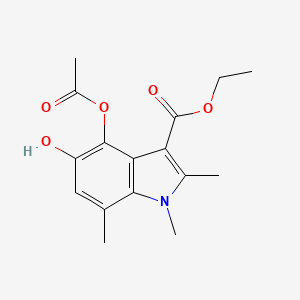![molecular formula C24H19Cl2N3O4 B3738674 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 6043-17-0](/img/structure/B3738674.png)
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
描述
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a nitrobenzoyl group, and a dihydroquinoxalinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenylmethyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form the corresponding azide intermediate.
Reduction of the azide intermediate: The azide intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Formation of the dihydroquinoxalinone core: The amine is then reacted with a suitable diketone, such as 3,3-dimethyl-2,4-pentanedione, under acidic conditions to form the dihydroquinoxalinone core.
Introduction of the nitrobenzoyl group: Finally, the dihydroquinoxalinone intermediate is acylated with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted dichlorophenyl derivatives.
科学研究应用
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the dichlorophenyl group may interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
4-Nitrobenzoyl chloride: Used as an acylating agent in organic synthesis.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific investigation.
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-24(2)23(31)27(14-15-7-12-18(25)19(26)13-15)20-5-3-4-6-21(20)28(24)22(30)16-8-10-17(11-9-16)29(32)33/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRMFPELVWBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362216 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6043-17-0 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3738615.png)
![N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide](/img/structure/B3738619.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3738621.png)
![4-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3738636.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B3738664.png)
![3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3738672.png)

![N-(4-{[4-(BENZYLOXY)ANILINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3738685.png)

![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)
![N-(4-ACETYLPHENYL)-N'-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA](/img/structure/B3738701.png)
![(5E)-1-(3-bromophenyl)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3738707.png)
